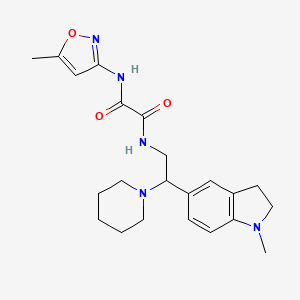
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that combines an indoline moiety, a piperidine ring, and an isoxazole group, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H30N4O2, with a molecular weight of approximately 358.486 g/mol. The unique combination of functional groups in its structure suggests potential interactions with various biological targets, leading to distinct therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O2 |
| Molecular Weight | 358.486 g/mol |
| Purity | ~95% |
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. The indoline structure is known for its role in modulating serotonin receptors, which are implicated in various cancers. Additionally, the piperidine component may enhance the compound's ability to interact with biological targets involved in tumor growth and metastasis.
Neuropharmacological Effects
Research has suggested that this compound may also have neuropharmacological applications. The presence of the indoline moiety could facilitate interactions with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety. The piperidine ring may contribute to enhancing the bioavailability and efficacy of the compound in neurological contexts.
Enzyme Inhibition
In vitro assays have demonstrated that this compound can inhibit specific enzymes associated with metabolic pathways. These include acetylcholinesterase and α-glucosidase, which are critical in managing conditions like Alzheimer's disease and diabetes, respectively . The compound’s ability to act as an enzyme inhibitor highlights its potential as a therapeutic agent in metabolic disorders.
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of compounds related to this compound:
- Antioxidant Activity : Research indicates that similar compounds possess antioxidant properties, which can protect cells from oxidative stress—a factor implicated in cancer progression and neurodegenerative diseases .
- Antibacterial Effects : Some studies have reported antibacterial activity against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-12-20(25-30-15)24-22(29)21(28)23-14-19(27-9-4-3-5-10-27)16-6-7-18-17(13-16)8-11-26(18)2/h6-7,12-13,19H,3-5,8-11,14H2,1-2H3,(H,23,28)(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNNJGICPUNAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














